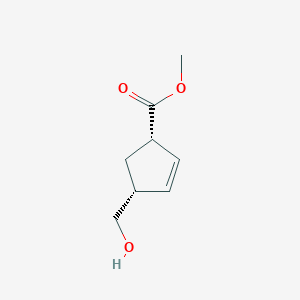

Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate

Description

Properties

IUPAC Name |

methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQMHKQWJRMQIP-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717287 | |

| Record name | Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426226-20-2 | |

| Record name | Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate (CAS No. 426226-20-2) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 226.24 g/mol |

| Boiling Point | Not available |

| Solubility | High GI absorption |

| H-bond Donors/Acceptors | 2 / 4 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may exhibit anti-cancer properties through the modulation of apoptosis and cell cycle regulation. The hydroxymethyl group is believed to enhance its interaction with cellular receptors or enzymes involved in these processes.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of cyclopentene compounds, including this compound, showed significant cytotoxic effects against various cancer cell lines such as HeLa and HL60. The compound exhibited dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent .

- Mechanistic Insights : Research indicates that compounds with similar structures can induce apoptosis via the intrinsic pathway, leading to mitochondrial dysfunction and activation of caspases . This pathway is crucial for cancer therapy as it can selectively target malignant cells while sparing normal cells.

- Synergistic Effects : In combination therapies, this compound has shown enhanced efficacy when used alongside standard chemotherapeutic agents. This synergistic effect was noted in studies involving pancreatic cancer models where the compound improved the overall survival rates in animal models .

Comparison with Similar Compounds

Amino-Substituted Analogs

- Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (C₇H₁₂ClNO₂, MW 177.63): Substituent: Amino group (-NH₂) at the 4-position. Key Properties: Higher polarity due to the -NH₃⁺Cl⁻ group, enhancing solubility in polar solvents. The hydrochloride salt form stabilizes the compound for storage and synthetic applications . Synthesis: Derived from tritylation or direct amination of cyclopentene precursors .

Protected Amino Derivatives

- tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (C₁₂H₂₁NO₃, MW 227.30): Substituent: Hydroxymethyl (-CH₂OH) and tert-butoxycarbonyl (Boc)-protected amino groups. Key Properties: The Boc group enhances stability under basic conditions but is labile in acidic environments. The hydroxymethyl group increases hydrophilicity compared to alkyl-substituted analogs .

Ester and Aryl-Substituted Derivatives

- Methyl (1S,6S)-6-(4-chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one-1-carboxylate: Substituent: Aryl groups and a ketone moiety. Key Properties: Increased lipophilicity due to aromatic rings, reducing water solubility.

Physicochemical Properties

Preparation Methods

Optimization Findings (from J. Org. Chem., 2024):

| Entry | Organocatalyst | Solvent | Reaction Time (days) | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | Catalyst I | EtOAc | 1 | 3:1 | 87 | 96/99 |

| 9 | Catalyst I | Acetone | 2 | 3:1 | 76 | 97/98 |

| 10 | Catalyst I | Toluene | 1 | 2.5:1 | 93 | 95/98 |

| 11 | Catalyst I | CH2Cl2 | 2 | 2.6:1 | 81 | 96/98 |

- Catalyst I combined with Pd2(dba)3 proved optimal.

- The reaction tolerates various solvents including ethyl acetate, toluene, and dichloromethane.

- Protic solvents such as methanol lead to decomposition of starting materials and are unsuitable.

Stepwise Preparation Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| i) | Starting material synthesis | Cyclopentene derivatives or azlactones | Precursor for functionalization |

| ii) | Reduction | Lithium borohydride, sodium borohydride in 2-butanol or similar solvents | Racemic amino alcohol intermediate |

| iii) | Resolution | D- or L-tartaric acid in methanol or water | Enantiomerically enriched salt |

| iv) | Hydrolysis and conversion | Alkali metal hydroxides (NaOH, KOH), acid treatment | Target methyl ester with hydroxymethyl group |

| v) | Enantioselective spirocyclization (alternative) | Chiral secondary amine + Pd(0) catalyst, solvents like EtOAc, toluene | High ee cyclopentene amino acid derivatives |

Research Findings and Notes

- The reduction and resolution method is well-established but involves multiple purification steps and moderate overall yields.

- The organocatalytic spirocyclization method offers a more direct route with excellent stereocontrol and potential scalability.

- The azlactone intermediate serves as a versatile platform for further functionalization and derivatization.

- Choice of solvent and catalyst loading critically affects yield and stereoselectivity.

- The cyclopentene moiety in the final product allows for further chemical modifications, enhancing its utility in drug development.

Q & A

Basic: What are the key considerations for optimizing the synthesis of Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate?

Synthesis optimization requires attention to stereochemical control, functional group compatibility, and reaction scalability. Starting materials like cyclopentene derivatives are commonly used, with hydroxyl protection (e.g., tert-butoxycarbonyl, trityl groups) to prevent side reactions . Catalysts such as palladium or chiral auxiliaries can enhance enantioselectivity . Continuous flow synthesis and microwave-assisted methods improve yield and reduce reaction times . For example, D-limonene-derived intermediates have been employed in multi-step syntheses, requiring precise temperature control and solvent selection (e.g., ethanol, dichloromethane) .

Basic: How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography using SHELX software is the gold standard for absolute stereochemical determination . NMR spectroscopy, particularly - and -NMR, helps identify diastereotopic protons and coupling constants (e.g., J values for cyclopentene protons) . Chiral HPLC or polarimetry can validate enantiomeric purity, with reference to standards like (1R,4S)-enantiomers . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: What strategies address discrepancies in stereochemical assignments during characterization?

Discrepancies may arise from overlapping NMR signals or improper crystallization. Cross-validate using:

- DEPT/HSQC NMR to resolve carbon-proton correlations .

- VCD (Vibrational Circular Dichroism) for chiral centers .

- Single-crystal X-ray diffraction with SHELXL refinement to resolve ambiguous NOE effects .

- Computational modeling (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental data .

Advanced: How can the hydroxymethyl group be functionalized for derivatization studies?

The hydroxymethyl group undergoes:

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions .

- Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) to convert to a carboxylate without cyclopentene ring opening .

- Protection : Trityl or tert-butyldimethylsilyl (TBDMS) groups stabilize the hydroxyl during multi-step syntheses .

- Bioconjugation : Link to fluorescent probes via Mitsunobu reactions for biological tracking .

Advanced: What methodological approaches resolve data contradictions in reaction mechanisms?

Contradictions (e.g., unexpected byproducts or kinetic anomalies) require:

- Kinetic isotope effects (KIE) : Replace with to probe rate-determining steps .

- In situ IR/Raman spectroscopy to monitor intermediate formation .

- DFT/MD simulations to model transition states and compare with experimental yields .

- Cross-validation using alternative synthetic routes (e.g., enzymatic catalysis vs. organometallic methods) .

Basic: Which analytical techniques are critical for purity assessment?

- HPLC-UV/ELSD : Quantify enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) .

- GC-MS : Detect volatile impurities or residual solvents .

- Elemental analysis (C, H, N) to confirm stoichiometry .

- Karl Fischer titration for water content in hygroscopic samples .

Advanced: How can scale-up challenges (e.g., racemization) be mitigated during process development?

- Continuous flow reactors : Minimize residence time to reduce epimerization .

- Low-temperature quenching : Halt reactions rapidly to preserve stereochemistry .

- Immobilized catalysts : Use polymer-supported chiral ligands for recyclability and purity .

- In-line PAT (Process Analytical Technology) : Real-time monitoring via FTIR or NIR to adjust parameters dynamically .

Advanced: What in vitro models are suitable for evaluating biological activity?

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cell viability assays : Assess cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT/WST-1 protocols .

- Membrane permeability : Use Caco-2 monolayers or PAMPA to predict bioavailability .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.